![molecular formula C12H16ClFN2 B6362413 1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine CAS No. 1240570-72-2](/img/structure/B6362413.png)

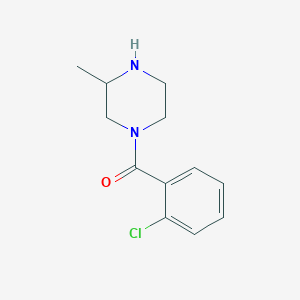

1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

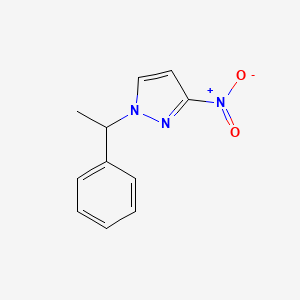

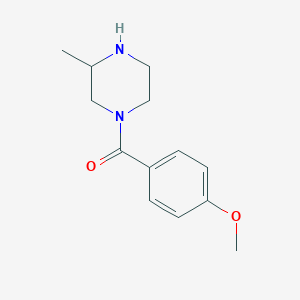

The compound “1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions . The synthesis of these types of compounds often involves the reaction of an amine (such as piperazine) with other organic molecules in the presence of a catalyst .Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.

Biochemical Pathways

Compounds with similar structures have been known to affect the ras/raf/mek/erk signaling cascade, which is commonly activated by oncogenic mutations in braf or ras or by upstream oncogenic signaling .

Result of Action

Similar compounds have been shown to have diverse biological activities, indicating the potential for a wide range of molecular and cellular effects .

Advantages and Limitations for Lab Experiments

1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine has several advantages for use in laboratory experiments. It is a versatile reagent and can be used in a variety of reactions. In addition, it is relatively easy to synthesize and can be isolated in a relatively pure form. However, there are some limitations to its use in laboratory experiments. It is a relatively reactive compound, which means it can react with other compounds in the reaction mixture. In addition, it can be difficult to handle due to its volatile nature.

Future Directions

The potential applications of 1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine are numerous, and there are a number of possible future directions for research. These include further study of its biochemical and physiological effects, as well as its potential applications in organic synthesis, pharmaceutical synthesis, and organometallic synthesis. In addition, further research could be conducted into its potential as a catalyst for a variety of reactions. Finally, further research could be conducted into its potential as a therapeutic agent, as it has been found to have an effect on certain enzymes.

Synthesis Methods

1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine can be synthesized from the reaction of 2-chloro-4-fluorophenyl methyl ketone and 2-methylpiperazine. This method was developed by a group of researchers from the Institute of Chemistry, Chinese Academy of Sciences in 2012. The reaction is carried out in a solvent such as dichloromethane, and the this compound product is isolated by distillation.

Scientific Research Applications

1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine has been studied for its potential applications in scientific research, particularly in the field of organic synthesis. It can be used as a reagent in organic synthesis, as it is a versatile reagent with a wide range of properties. In addition, it can be used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals, and the synthesis of organometallic compounds.

properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c1-9-7-15-4-5-16(9)8-10-2-3-11(14)6-12(10)13/h2-3,6,9,15H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRRRKMQJRIWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)

![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)

![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)

![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)

![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)